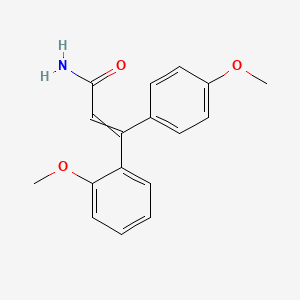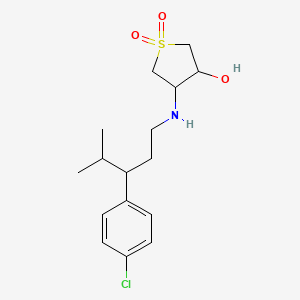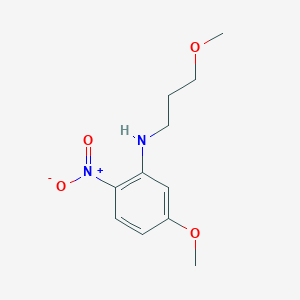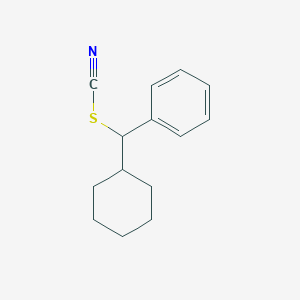![molecular formula C23H20FNO2 B12630213 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid CAS No. 918811-49-1](/img/structure/B12630213.png)
3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a dibenzylamino group, a fluorophenyl group, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzylamino Intermediate: This step involves the reaction of benzylamine with benzyl chloride to form dibenzylamine.
Introduction of the Fluorophenyl Group: The dibenzylamine is then reacted with a fluorobenzene derivative under conditions that facilitate the substitution of the fluorine atom.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the reaction of the intermediate with an appropriate reagent, such as acrolein, to introduce the prop-2-enoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[3-(Dibenzylamino)-5-Fluorphenyl]prop-2-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erzielt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nukleophile wie Natriummethoxid oder Natriumethoxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
3-[3-(Dibenzylamino)-5-Fluorphenyl]prop-2-ensäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als biochemische Sonde.
Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Verwendet bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 3-[3-(Dibenzylamino)-5-Fluorphenyl]prop-2-ensäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dibenzylaminogruppe kann mit Proteinen oder Enzymen interagieren und deren Aktivität möglicherweise hemmen. Die Fluorphenylgruppe kann die Bindungsaffinität der Verbindung zu ihren Zielstrukturen erhöhen, während die Prop-2-ensäureeinheit an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen kann.
Wirkmechanismus
The mechanism of action of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The dibenzylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the prop-2-enoic acid moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[3-(Dibenzylamino)-4-Fluorphenyl]prop-2-ensäure
- 3-[3-(Dibenzylamino)-5-Chlorphenyl]prop-2-ensäure
- 3-[3-(Dibenzylamino)-5-Bromphenyl]prop-2-ensäure
Einzigartigkeit
3-[3-(Dibenzylamino)-5-Fluorphenyl]prop-2-ensäure ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine chemischen Eigenschaften, wie z. B. seine Reaktivität und Bindungsaffinität, deutlich verändern kann. Das Fluoratom kann auch die Stabilität und Bioverfügbarkeit der Verbindung verbessern, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
918811-49-1 |
|---|---|
Molekularformel |
C23H20FNO2 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
3-[3-(dibenzylamino)-5-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H20FNO2/c24-21-13-20(11-12-23(26)27)14-22(15-21)25(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,26,27) |
InChI-Schlüssel |
GDBXEVYQJPSPKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC(=C3)C=CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)


![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)



![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)

